molecular formula C8H12N2O B6233554 1-tert-butyl-1H-imidazole-2-carbaldehyde CAS No. 117983-77-4

1-tert-butyl-1H-imidazole-2-carbaldehyde

Cat. No.: B6233554
CAS No.: 117983-77-4
M. Wt: 152.19 g/mol
InChI Key: BGLPNOALYAMAAL-UHFFFAOYSA-N
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Description

1-tert-butyl-1H-imidazole-2-carbaldehyde is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound features a tert-butyl group attached to the nitrogen atom at position 1 and an aldehyde group at position 2. It is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-1H-imidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and catalysts to achieve high yields and purity. The process is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-1H-imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted imidazoles.

Scientific Research Applications

1-tert-butyl-1H-imidazole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-1H-imidazole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

  • 1-methyl-1H-imidazole-2-carbaldehyde
  • 1-ethyl-1H-imidazole-2-carbaldehyde
  • 1-isopropyl-1H-imidazole-2-carbaldehyde

Comparison: 1-tert-butyl-1H-imidazole-2-carbaldehyde is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This makes it more selective in certain reactions compared to its smaller counterparts, such as 1-methyl-1H-imidazole-2-carbaldehyde .

Biological Activity

1-tert-butyl-1H-imidazole-2-carbaldehyde is a substituted imidazole compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₂N₂O
  • Molecular Weight : Approximately 152.19 g/mol
  • Structural Features : The compound features a tert-butyl group and an aldehyde functional group attached to the imidazole ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function.
  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions, potentially influencing enzymatic activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

In vitro studies suggest that the compound's minimum inhibitory concentrations (MICs) are comparable to established antimicrobial agents, indicating its potential as a lead compound in antibiotic development.

Anticancer Activity

Imidazole derivatives, including this compound, have shown promise in inhibiting cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving:

  • Cell Cycle Arrest : Disruption of normal cell cycle progression.
  • Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent cell death.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique properties that may enhance its biological activity:

Compound NameStructural FeaturesBiological Activity
This compoundTert-butyl group, aldehyde at position 2Antimicrobial, anticancer
1-tert-butyl-1H-imidazole-4-carbaldehydeTert-butyl group, aldehyde at position 4Limited studies on biological activity
1-tert-butyl-1H-imidazole-5-methanolTert-butyl group, hydroxymethyl at position 5Antimicrobial properties noted

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated the compound's efficacy against multidrug-resistant bacterial strains. Results indicated that it exhibited MIC values ranging from 0.5 to 2.0 μM, demonstrating its potential as an effective antimicrobial agent.
  • Anticancer Research : In vitro assays conducted on various cancer cell lines showed that the compound significantly reduced cell viability at concentrations as low as 10 μM. Mechanistic studies suggested involvement of apoptosis pathways mediated by ROS production .
  • Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound with various biological targets. These studies suggest strong interactions with enzymes involved in metabolic pathways relevant to cancer and microbial resistance.

Properties

CAS No.

117983-77-4

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-tert-butylimidazole-2-carbaldehyde

InChI

InChI=1S/C8H12N2O/c1-8(2,3)10-5-4-9-7(10)6-11/h4-6H,1-3H3

InChI Key

BGLPNOALYAMAAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=CN=C1C=O

Purity

95

Origin of Product

United States

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